An In-depth Technical Guide to 3-Chloro-2-pyrazinamine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Chloro-2-pyrazinamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-pyrazinamine, also known as 2-Amino-3-chloropyrazine, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyrazine (B50134) ring substituted with both an amino and a chloro group, make it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and synthesis of 3-Chloro-2-pyrazinamine. Furthermore, it delves into its application as a key intermediate in the development of therapeutic agents, with a particular focus on its role in the synthesis of SHP2 inhibitors, a promising class of anti-cancer drugs.
Chemical Properties and Structure
3-Chloro-2-pyrazinamine is a stable solid at room temperature, appearing as a white to light yellow or dark green crystalline powder[1]. Its core structure consists of a diazine ring, specifically a pyrazine, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The strategic placement of a chloro group at the 3-position and an amino group at the 2-position imparts distinct reactivity to the molecule, making it a valuable synthon in organic chemistry.
Chemical Structure
The IUPAC name for this compound is 3-chloropyrazin-2-amine[1]. The structure is characterized by the following key features:
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Pyrazine Ring: A heterocyclic aromatic ring that provides a scaffold for various chemical modifications.
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Amino Group (-NH2): Located at the 2-position, this group can act as a nucleophile and is crucial for forming linkages in more complex molecules.
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Chloro Group (-Cl): Situated at the 3-position, the chlorine atom is a good leaving group, enabling nucleophilic aromatic substitution reactions, a common strategy in the synthesis of pyrazine derivatives.
Physicochemical Properties
A summary of the key quantitative data for 3-Chloro-2-pyrazinamine is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃ | PubChem[1] |
| Molecular Weight | 129.55 g/mol | PubChem[1] |
| Melting Point | 167-171 °C | LookChem[2], ChemicalBook[1] |
| Boiling Point | 248.1 °C at 760 mmHg | LookChem[2] |
| Water Solubility | Slightly soluble in water | LookChem[2], ChemicalBook[1] |
| Appearance | White to light yellow to dark green powder/crystal | ChemicalBook[1] |
| CAS Number | 6863-73-6 | PubChem[1] |
Experimental Protocols
The synthesis of 3-Chloro-2-pyrazinamine is most commonly achieved through the amination of 2,3-dichloropyrazine (B116531). The following protocol provides a detailed methodology for this key transformation.
Synthesis of 3-Chloro-2-pyrazinamine from 2,3-Dichloropyrazine
Materials:
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2,3-Dichloropyrazine
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25% Ammonia (B1221849) solution
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Tetrahydrofuran (B95107) (THF)
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Distilled water
Equipment:
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Autoclave reactor
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Rotary evaporator
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Filtration apparatus
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Standard laboratory glassware
Procedure:
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Suspend 2,3-dichloropyrazine (3.5 g, 0.023 mol) in a mixture of 25% ammonia solution (20 mL) and tetrahydrofuran (20 mL) within an autoclave reactor.
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Heat the sealed reactor to 100 °C and maintain this temperature for 18 hours.
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After the reaction period, allow the reactor to cool to room temperature.
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Concentrate the resulting reaction mixture under reduced pressure using a rotary evaporator to a minimum volume.
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Grind the residue with distilled water (15 mL).
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Filter the solid product and dry it to yield 2-amino-3-chloropyrazine as a light yellow crystalline solid.
This procedure has been reported to yield the product in high purity (90% yield)[3].
Role in Drug Development: Synthesis of SHP2 Inhibitors
3-Chloro-2-pyrazinamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer, anti-inflammatory, and antimicrobial agents[4]. A notable application is in the development of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, particularly the Ras-MAPK (mitogen-activated protein kinase) pathway, which is essential for regulating cell division, proliferation, and survival[2]. Dysregulation of SHP2 activity is implicated in various cancers, making it a significant therapeutic target[2]. SHP2 inhibitors can block the enzymatic activity of SHP2, thereby interrupting aberrant signaling cascades that drive tumor growth[2].
The structure of 3-Chloro-2-pyrazinamine provides a scaffold for building more complex molecules that can act as allosteric inhibitors of SHP2.
Signaling Pathway of SHP2 and its Inhibition
The following diagram illustrates a simplified representation of the SHP2 signaling pathway and the mechanism of its inhibition, highlighting the therapeutic potential of targeting this protein.
Conclusion
3-Chloro-2-pyrazinamine is a compound of considerable importance in the field of chemical synthesis, particularly for the development of novel pharmaceuticals. Its well-defined chemical properties and versatile reactivity make it an attractive starting material for creating complex molecular architectures. The detailed understanding of its structure and the availability of robust synthetic protocols are crucial for its effective utilization in research and industrial applications. The role of 3-Chloro-2-pyrazinamine as a key building block for SHP2 inhibitors underscores its potential in the ongoing efforts to develop targeted cancer therapies. This guide provides a foundational resource for scientists and researchers working with this valuable chemical entity.

